Structural Differentiation: 3,4-Dimethylbenzenesulfonyl Substituent vs. Unsubstituted Benzenesulfonyl and 4-Chlorobenzenesulfonyl Analogs
The target compound bears a 3,4-dimethylbenzenesulfonyl group at the 3-position of the quinoline core. Its two closest commercially available analogs differ at this position: the unsubstituted benzenesulfonyl analog (CAS 872206-03-6) and the 4-chlorobenzenesulfonyl analog (CAS 866871-37-6) . The 3,4-dimethyl substitution introduces two electron-donating methyl groups, increasing calculated logP and steric bulk relative to the unsubstituted analog. While no direct head-to-head biological comparison among these three specific compounds has been published, published SAR on the broader 4-aminoquinoline sulfonyl class demonstrates that benzenesulfonyl ring substitution patterns significantly impact cytotoxicity outcomes—compound 13 (VR23) in that series, bearing a 2,4-dinitrophenylsulfonyl group, showed up to 17.6-fold cancer-selective cytotoxicity vs. non-cancer cells [1].
| Evidence Dimension | Structural differentiation: sulfonyl ring substitution |
|---|---|
| Target Compound Data | 3,4-dimethylbenzenesulfonyl group at quinoline 3-position; MW 382.52; C₂₂H₂₆N₂O₂S |
| Comparator Or Baseline | Analog 1: 3-(benzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine (MW 354.5; C₂₀H₂₂N₂O₂S; CAS 872206-03-6). Analog 2: 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine (CAS 866871-37-6) |
| Quantified Difference | ΔMW = +28.02 Da vs. unsubstituted analog (two additional methyl groups); distinct calculated logP and polar surface area (exact values not published for these specific analogs) |
| Conditions | Structural comparison based on reported molecular formulas and CAS registry data; class-level SAR inference from published 4-aminoquinoline sulfonyl anticancer screening data. |
Why This Matters
For procurement in SAR-driven medicinal chemistry programs, the 3,4-dimethyl substitution on the sulfonyl ring provides a distinct physicochemical profile—increased lipophilicity and altered steric environment—that cannot be achieved with the unsubstituted or 4-chloro analogs, making the target compound a non-replaceable member of an analog-by-catalog series.
- [1] Solomon VR, Pundir S, Lee H. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. 2019;9:6315. doi:10.1038/s41598-019-42816-4. View Source
